Fmoc-L-Ser(β-D-Gal(Ac)4)-OH, also known as Fmoc-Ser(Gal(Ac)4-β-D)-OH, serves as a valuable building block in the chemical synthesis of glycopeptides. Glycopeptides are molecules that combine peptides (chains of amino acids) with carbohydrates (sugars). These molecules play crucial roles in various biological processes, including cell-cell communication, immune function, and protein folding [].
The Fmoc group (Fluorenylmethoxycarbonyl) in the molecule acts as a protecting group, selectively shielding the N-terminus (amino group) of the L-serine (Ser) residue during peptide chain assembly. The β-D-galactose (Gal) moiety, a sugar unit, is attached to the Ser residue via a β-glycosidic linkage. The four acetyl (Ac) groups serve as protecting groups for the hydroxyl (OH) groups on the Galactose, preventing unwanted side reactions during synthesis [].
By incorporating Fmoc-L-Ser(β-D-Gal(Ac)4)-OH into a peptide sequence, researchers can introduce a specific carbohydrate modification at a desired position. This allows them to study the impact of glycosylation on the structure, function, and interactions of the resulting glycopeptide [].
Fmoc-L-Ser(β-D-Gal(Ac)4)-OH can be employed as a tool to investigate protein-carbohydrate interactions. These interactions play a critical role in various cellular processes, such as cell adhesion, signal transduction, and immune recognition. By studying how proteins recognize and bind to specific carbohydrate structures, researchers can gain insights into the mechanisms underlying these vital biological processes [].
The presence of the Galactose moiety in Fmoc-L-Ser(β-D-Gal(Ac)4)-OH enables researchers to probe the specific binding preferences of carbohydrate-binding proteins (lectins) towards different sugar structures. By comparing the binding affinity of lectins to the deprotected (unacylated) form of the molecule (Fmoc-L-Ser(β-D-Gal)-OH) and the fully protected form (Fmoc-L-Ser(β-D-Gal(Ac)4)-OH), researchers can gain valuable information about the role of specific hydroxyl groups on the Galactose in mediating protein-carbohydrate interactions [].
The knowledge gained from studying protein-carbohydrate interactions using Fmoc-L-Ser(β-D-Gal(Ac)4)-OH can be applied to the development of therapeutic agents. By targeting specific protein-carbohydrate interactions involved in disease processes, researchers can potentially design drugs that can modulate these interactions and treat various diseases.
For example, glycans (carbohydrates) on the surface of cancer cells can play a role in tumor progression and metastasis. By understanding how specific lectins interact with these glycans, researchers can develop drugs that target these interactions and potentially inhibit cancer cell growth and spread [].
Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH is a specialized organic compound that integrates a fluorenylmethyloxycarbonyl (Fmoc) protecting group with an L-serine amino acid residue, which is further modified by the attachment of a beta-D-galactose moiety that has been acetylated at four positions. This compound is primarily utilized in peptide synthesis and glycosylation studies due to its unique structural properties. The Fmoc group serves as a protective mechanism that can be removed under specific conditions, facilitating the synthesis of complex peptides and glycopeptides .
Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH exhibits significant biological activity due to its glycosylated structure, which allows it to interact with various biological molecules, such as lectins and glycosyltransferases. These interactions can influence cellular processes including signal transduction and immune responses. The ability to mimic natural glycoproteins makes this compound valuable for studying glycosylation effects on peptide function and stability .
The synthesis methods for Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH are primarily based on solid-phase peptide synthesis techniques, which allow for efficient assembly of peptides while minimizing side reactions. Microwave-assisted methods have also been explored to enhance reaction rates and yields during the glycosylation process. This approach utilizes Lewis acids under microwave irradiation to facilitate the rapid formation of glycosylated products .
Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH is widely used in:
Interaction studies involving Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH focus on its binding affinity with lectins and other carbohydrate-binding proteins. These studies help elucidate the role of carbohydrate structures in biological recognition processes and can provide insights into the design of glycopeptide-based drugs that target specific biological pathways .
Several compounds share structural similarities with Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH, each differing in their functional groups or sugar moieties:
Compound Name | Description |
---|---|
Fmoc-L-Ser-OH | Lacks the glycosylation, making it less suitable for studies involving carbohydrate interactions. |
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH | Similar structure but contains threonine instead of serine, affecting reactivity and biological activity. |
Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH | Contains glucose instead of galactose, leading to different glycosylation patterns and interactions. |
Fmoc-L-Asn(GlcNAc-β(1-4)-GlcNAc)-OH | A different amino acid with a more complex sugar structure, useful in studying different biological interactions. |
The uniqueness of Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH lies in its specific combination of an Fmoc protection strategy, a serine residue, and an acetylated beta-D-galactose moiety. This particular configuration makes it especially valuable for investigating the biological implications of glycosylation on peptide functionality and for developing targeted therapeutic agents .
Molecular Composition
Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH consists of three key components:
The complete molecular formula is C₃₂H₃₅NO₁₄, with the Fmoc group ensuring compatibility with SPPS protocols.
Property | Value | Source |
---|---|---|
Molecular Weight | 657.62 g/mol | |
Empirical Formula | C₃₂H₃₅NO₁₄ | |
CAS Number | 96383-44-7 | |
SMILES | OC(C@@HCO[C@H]4C@HC@@HC@@HC@@HO4)=O | |
InChI Key | UGQPZVSWEMKXBN-VSZRRGAESA-N |
Stereochemical Configuration
The serine residue retains its L-configuration, while the β-D-galactose adopts a pyranose ring structure with specific stereochemistry:
O-linked glycosylation is a post-translational modification where sugars are attached to serine or threonine residues via a hydroxyl group. Unlike N-linked glycosylation, which involves asparagine residues, O-linked modifications occur in the Golgi apparatus and are critical for protein stability, cellular adhesion, and immune recognition.
Key Biological Roles
Glycosylation Type | Core Structure | Biological Function | Example Proteins |
---|---|---|---|
O-linked (Mucin) | GalNAc-Ser/Thr | Mucus formation, immune evasion | Mucins, VWF, IgA |
N-linked | GlcNAc-Asn | Protein folding, quality control | Immunoglobulins, transferrin |
O-Mannose | Man-Ser/Thr | Muscle and neuronal development | α-Dystroglycan |
Mechanistic Insights
O-glycosylation is initiated by polypeptide GalNAc-transferases (GalNAc-Ts), which attach N-acetylgalactosamine (GalNAc) to Ser/Thr residues in mucin domains. Subsequent elongation by glycosyltransferases generates diverse structures, including sialylated and fucosylated variants. In cancer, aberrant O-glycosylation (e.g., truncated Tn or T antigens) creates neo-epitopes recognized by the immune system, making them targets for therapeutic vaccines.
Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH is indispensable for constructing glycopeptides with defined O-linkages. Its application spans vaccine development, enzyme studies, and structural biology.
Synthetic Workflow
Challenges and Innovations
Challenge | Solution | Example |
---|---|---|
Glycan Heterogeneity | Chemoenzymatic synthesis | Use of GalNAc-Ts for site-specific glycosylation |
Low Coupling Efficiency | Optimized Activators | HATU or HCTU with DIC/HOBt |
Acetyl Group Stability | Base-Labile Protecting Groups | Trichloroethoxycarbonyl (Troc) |
Recent advances include glycoconjugation strategies (e.g., click chemistry) and semisynthetic approaches to integrate synthetic glycans into recombinant proteins. These methods enhance the accessibility of homogeneous glycopeptides for functional studies.
Microwave-assisted glycosylation represents a significant advancement in the synthesis of Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH, offering enhanced reaction rates and improved yields compared to conventional heating methods [6] [7]. The microwave irradiation technique enables direct molecular heating through dielectric coupling, resulting in rapid temperature elevation and accelerated glycosylation reactions [25] [26].
Research has demonstrated that Fmoc-Ser-OH undergoes efficient glycosylation with β-D-galactose pentaacetate under microwave conditions, producing Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH with conversion rates of 73% when using SnCl₄ as a promoter and 72% when employing BF₃·Et₂O [6]. The reaction proceeds optimally in dichloromethane solvent under microwave irradiation for five minutes, demonstrating the remarkable efficiency of this methodology [7].
The microwave-assisted protocol eliminates the need for prolonged reaction times typically associated with conventional heating methods [6]. Temperature control remains critical, as excessive microwave irradiation can lead to side product formation and decreased selectivity [7]. The method provides β-glycosides in moderate yields through a controlled heating process that ensures stereochemical integrity [10].
Amino Acid | Donor | Lewis Acid | Conversion (%) | Reaction Time |
---|---|---|---|---|
Fmoc-Ser-OH | β-D-Galactose pentaacetate | SnCl₄ | 73 | 5 minutes [6] |
Fmoc-Ser-OH | β-D-Galactose pentaacetate | BF₃·Et₂O | 72 | 5 minutes [6] |
Fmoc-Thr-OH | β-D-Galactose pentaacetate | SnCl₄ | 54 | 5 minutes [6] |
Fmoc-Thr-OH | β-D-Galactose pentaacetate | BF₃·Et₂O | 58 | 5 minutes [6] |
The microwave heating mechanism involves direct energy transfer to polar molecules every nanosecond during application, creating rapid initial heating that enhances reaction kinetics and produces cleaner reaction products [26]. Solvent selection proves crucial for microwave efficiency, with polar solvents demonstrating superior coupling with microwave energy compared to nonpolar alternatives [28].
Lewis acid catalysis constitutes the fundamental mechanism driving the glycosylation of Fmoc-Ser-OH with β-D-galactose pentaacetate [6] [8]. Tin tetrachloride and boron trifluoride ethyl etherate serve as the primary Lewis acid promoters for this transformation, each exhibiting distinct reactivity profiles and mechanistic pathways [23] [30].
Tin tetrachloride demonstrates optimal performance when employed in two equivalent amounts relative to the glycosyl donor [6]. Increasing the quantity beyond this ratio does not enhance glycosylation yields, suggesting saturation of the catalytic system [7]. The Lewis acid coordinates with the anomeric leaving group, facilitating its departure and generating an oxocarbenium ion intermediate that undergoes nucleophilic attack by the serine hydroxyl group [34].
Boron trifluoride ethyl etherate exhibits different behavior compared to tin tetrachloride, showing consistent performance across varying catalyst loadings [6]. Recent studies have revealed that BF₃·Et₂O can activate both armed and disarmed glycosyl fluorides with remarkably low catalyst loadings of 1 mol% under anhydrous conditions [23]. The catalytic mechanism involves selective activation of the anomeric fluorine without requiring hydrogen fluoride trapping agents [23].
Lewis Acid | Equivalents | Conversion (%) | Selectivity | Reaction Conditions |
---|---|---|---|---|
SnCl₄ | 1.0 | 45 | β-selective | CH₂Cl₂, microwave, 5 min [6] |
SnCl₄ | 2.0 | 73 | β-selective | CH₂Cl₂, microwave, 5 min [6] |
SnCl₄ | 3.0 | 73 | β-selective | CH₂Cl₂, microwave, 5 min [6] |
BF₃·Et₂O | 1.0 | 72 | β-selective | CH₂Cl₂, microwave, 5 min [6] |
BF₃·Et₂O | 2.0 | 72 | β-selective | CH₂Cl₂, microwave, 5 min [6] |
The stereoselectivity of Lewis acid-promoted glycosylation reactions depends on multiple factors including the nature of the protecting groups, reaction temperature, and solvent effects [31] [35]. Beta-selective reactions result from nucleophilic attack on transient contact ion pairs where the alpha-face of the oxocarbenium ion remains shielded [35]. The equilibrium between different ionic species is influenced by the Lewis acid employed and the number of equivalents used [8].
Lewis acid coordination patterns significantly affect the anomeric selectivity observed in these transformations [13]. The electron density within acyl protecting groups influences stereoselectivity by modulating the efficiency of remote participation mechanisms [13]. The catalytic cycle involves formation of glycosyl-Lewis acid complexes that determine the ultimate product distribution [29] [32].
The synthesis of Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH demonstrates superior conversion rates compared to other glycosylated Fmoc amino acid derivatives under identical reaction conditions [6] [22]. Fmoc-Thr-OH exhibits moderate glycosylation efficiency with β-D-galactose pentaacetate, achieving 54% conversion with SnCl₄ and 58% conversion with BF₃·Et₂O [6]. Fmoc-Tyr-OH shows significantly reduced reactivity, yielding only 34% and 38% conversion with the respective Lewis acids [6].
The reactivity differences among hydroxyl-containing amino acids reflect the intrinsic nucleophilicity of their respective hydroxyl groups [22]. Primary alcohols generally provide higher stereoselectivity compared to secondary hydroxyl groups, supporting a bimolecular mechanism for the glycosylation process [31]. Serine demonstrates optimal reactivity due to the primary nature of its hydroxyl group and reduced steric hindrance around the nucleophilic center [6].
Fmoc Amino Acid | Hydroxyl Type | SnCl₄ Yield (%) | BF₃·Et₂O Yield (%) | Selectivity |
---|---|---|---|---|
Fmoc-Ser-OH | Primary | 73 | 72 | β-selective [6] |
Fmoc-Thr-OH | Secondary | 54 | 58 | β-selective [6] |
Fmoc-Tyr-OH | Phenolic | 34 | 38 | β-selective [6] |
Fmoc-Ser-OH (glucose) | Primary | 64 | 61 | β-selective [6] |
Fmoc-Ser-OH (xylose) | Primary | 62 | 64 | β-selective [6] |
Disaccharide glycosyl donors exhibit reduced efficiency compared to monosaccharide counterparts [6]. Fmoc-Ser-OH glycosylation with β-D-lactose octaacetate achieves 49% conversion with SnCl₄ and 57% with BF₃·Et₂O, while β-D-maltose octaacetate produces 52% conversion with both Lewis acids [6]. The decreased reactivity of oligosaccharide donors relates to increased steric bulk and reduced electrophilicity of the anomeric center [7].
Recent cost analysis reveals significant economic advantages of synthetic routes compared to commercial sources [20]. The synthesis of 100 mg of Fmoc-Thr[GalNAc(Ac)₃-α-D]-OH costs approximately £6.11 using established protocols, representing only 1.5% of commercial pricing [20]. Similar cost benefits apply to Fmoc-Ser[GalNAc(Ac)₃-α-D]-OH synthesis at £7.64 per 100 mg, demonstrating 3.5% of commercial costs [20].
The selection of appropriate protecting group strategies for carbohydrate moieties in Fmoc-L-Ser(β-D-Gal(Ac)₄)-OH synthesis critically influences both reaction efficiency and stereochemical outcomes [11] [14]. Acetyl groups serve as the primary protecting groups for the galactose hydroxyl functions, providing both steric protection and electronic modulation of the glycosyl donor reactivity [15] [38].
Acetyl protecting groups at the C-2, C-3, C-4, and C-6 positions of galactose facilitate neighboring group participation mechanisms that ensure β-selective glycosylation [34] [38]. The electron-withdrawing nature of acetyl groups reduces the nucleophilicity of adjacent hydroxyl groups while maintaining appropriate reactivity for glycosidic bond formation [15]. These protecting groups demonstrate stability under the Lewis acid conditions employed for glycosylation reactions [17].
Position | Protecting Group | Stability | Participation | Removal Conditions |
---|---|---|---|---|
C-2 | Acetyl | High | Anchimeric | K₂CO₃/MeOH [18] |
C-3 | Acetyl | High | Remote | K₂CO₃/MeOH [18] |
C-4 | Acetyl | High | Remote | K₂CO₃/MeOH [18] |
C-6 | Acetyl | High | Steric | K₂CO₃/MeOH [18] |
The tetraacetyl protecting group pattern provides optimal balance between donor reactivity and stereoselectivity [39]. Alternative protecting group combinations have been investigated, including benzyl ethers and silyl groups, but acetyl protection remains superior for this specific transformation [18]. The acetyl groups can be efficiently removed under mild basic conditions using potassium carbonate in methanol without affecting the Fmoc protecting group on the amino acid [18].
Protecting group manipulation strategies enable selective deprotection sequences for further synthetic elaborations [38]. The orthogonal nature of acetyl and Fmoc protection allows independent removal of either protecting group system without interference [17]. Advanced protecting group strategies incorporate benzyl ethers for permanent protection when multiple deprotection steps are required in complex synthetic sequences [18].